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SHANGHALI, China — December 4, 2025 — As the field of oncology rapidly advances, antibody-
drug conjugates (ADCs) are emerging as a cornerstone of precision medicine. Among the
promising candidates is HLX43, a novel anti-programmed death-ligand 1 (PD-L1) targeting
ADC. This guide provides a comprehensive cross-validation of HLX43's mechanism of action,
supported by preclinical and clinical data, and a comparative analysis with other relevant
therapies. Designed for researchers, scientists, and drug development professionals, this
document aims to offer an objective overview to inform future research and clinical
development.

Executive Summary

HLX43 is an investigational antibody-drug conjugate composed of a fully humanized anti-PD-
L1 IgG1 monoclonal antibody, a novel cleavable tripeptide linker, and a topoisomerase |
inhibitor payload, with a drug-to-antibody ratio (DAR) of approximately 8.[1][2][3][4][5][6] Its
dual mechanism of action, combining targeted delivery of a cytotoxic payload to tumor cells
and immune checkpoint blockade, positions it as a promising therapeutic for a variety of solid
tumors, particularly those resistant to conventional immunotherapies.[1][2][3][6] Preclinical and
clinical studies have demonstrated its potential for potent anti-tumor activity and a manageable
safety profile.[5][7]
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Mechanism of Action of HLX43

HLX43's innovative design allows for a multi-pronged attack on cancerous cells. The anti-PD-
L1 antibody component of HLX43 specifically binds to PD-L1 expressed on the surface of
tumor cells.[8] This binding initiates a dual-action response:

o Targeted Cytotoxicity: Upon binding, the HLX43-PD-L1 complex is internalized by the tumor
cell through receptor-mediated endocytosis.[1][2][3][6] Inside the cell, the novel linker is
cleaved, releasing the potent topoisomerase | inhibitor payload.[1][2][3][6] This cytotoxic
agent induces DNA double-strand breaks, disrupting DNA replication and ultimately leading
to tumor cell apoptosis.[8][9]

o Bystander Effect: The released topoisomerase | inhibitor is membrane-permeable, allowing it
to diffuse into neighboring tumor cells, regardless of their PD-L1 expression status. This
"bystander effect” enhances the anti-tumor activity of HLX43.[1][2][3][6]

» Immune Checkpoint Blockade: By binding to PD-L1, the antibody component of HLX43 also
blocks the interaction between PD-L1 and its receptor, PD-1, on T cells.[8] This disruption of
the PD-1/PD-L1 signaling pathway reinvigorates the patient's anti-tumor immune response.

[L][2][3][6]
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Figure 1: Dual Mechanism of Action of HLX43.

Comparative Performance Analysis

HLX43 is being evaluated in a landscape of emerging ADCs and existing cancer therapies. A
direct comparison with other agents targeting PD-L1 or utilizing topoisomerase | inhibitors
provides context for its potential clinical utility.

Comparison with Other Anti-PD-L1 ADCs

SGN-PDL1V (sabadusab vedotin) is another anti-PD-L1 ADC in clinical development. While
both agents target PD-L1, they differ in their cytotoxic payloads. SGN-PDL1V utilizes
monomethyl auristatin E (MMAE), a microtubule-disrupting agent.[10]
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SGN-PDL1V (sabadusab

Feature HLX43 .

vedotin)
Target PD-L1 PD-L1

) . Monomethyl Auristatin E

Payload Topoisomerase | Inhibitor

(MMAE)
Linker Cleavable tripeptide Protease-cleavable

DNA Damage, Bystander Microtubule Disruption,

Mechanism Effect, Immune Checkpoint Bystander Effect,

Blockade

Immunogenic Cell Death

Reported Efficacy (NSCLC)

ORR: 38.1% - 40% (Phase 1b,

2.0 mg/kg)[5][11][12]

ORR: 26.7% (Phase 1)[13]

Reported Efficacy (HNSCC)

Data not yet mature

ORR: 32.0% (Phase 1)[13]

Table 1: Comparison of HLX43 and SGN-PDL1V.

Comparison with Other Topoisomerase | Inhibitor ADCs

Datopotamab deruxtecan (Dato-DXd) is an ADC that targets TROP-2 and also utilizes a

topoisomerase | inhibitor payload (deruxtecan). While the target is different, the payload class

Is the same, offering a point of comparison for the efficacy and safety profile of this class of

cytotoxic agents.
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Datopotamab Deruxtecan

Feature HLX43
(Dato-DXd)
Target PD-L1 TROP-2
] . Topoisomerase | Inhibitor
Payload Topoisomerase | Inhibitor
(Deruxtecan)
Linker Cleavable tripeptide Cleavable tetrapeptide-based

DNA Damage, Bystander
DNA Damage, Bystander

Mechanism Effect, Immune Checkpoint
Effect

Blockade

] ORR: 38.1% - 40% (Phase 1b, ORR: 26.8% (HR+/HER2- BC),
Reported Efficacy (NSCLC)

2.0 mg/kg)[5][11][12] 31.8% (TNBC) (Phase 1)[9]
) Low hematologic toxicity at 2.0 - )
Key Safety Signals Stomatitis, nausea, fatigue[14]
mg/kg[5]

Table 2: Comparison of HLX43 and Datopotamab Deruxtecan.

Supporting Experimental Data

The clinical development of HLX43 is supported by a growing body of preclinical and clinical
data.

Preclinical Studies

In preclinical models, HLX43 has demonstrated potent anti-tumor effects in various cancer cell
lines and patient-derived xenograft (PDX) models, including those resistant to PD-1/PD-L1
monoclonal antibodies.[7][9] In vitro studies confirmed high-affinity binding to PD-L1 and
efficient internalization.[15] In vivo studies in xenograft models showed significant tumor growth
inhibition and, in some cases, tumor regression.[15]

Clinical Trial Data

Phase 1 Study (NCT06115642): This first-in-human, open-label study evaluated the safety,
tolerability, and pharmacokinetics of HLX43 in patients with advanced/metastatic solid tumors.
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[16] The study consisted of a dose-escalation phase (Part 1a) and a dose-expansion phase
(Part 1b).[11][12]

o Efficacy: In the dose-escalation phase, the investigator-assessed overall response rate
(ORR) was 36.8%.[5] In the dose-expansion phase at 2.0 mg/kg in patients with non-small
cell lung cancer (NSCLC), the ORR was 38.1%, and the disease control rate (DCR) was
81.0%.[11][12] Notably, in patients with squamous NSCLC, the ORR was 40%.[5]

o Safety: HLX43 was generally well-tolerated.[11][12] At the 2.0 mg/kg dose level, there was
low hematologic toxicity, with no reported cases of grade >3 platelet or neutrophil count
decrease.[5]

Clinical Patient
. Phase . Dose ORR DCR

Trial Population
NCT0611564 Advanced )

la ] Escalating 36.8%
2 Solid Tumors
NCT0611564
) 1b NSCLC 2.0 mg/kg 38.1% 81.0%
NCT0611564 1b Squamous

2.0 mg/kg 40.0%

2 (subgroup) NSCLC

Table 3: Summary of Phase 1 Clinical Trial Data for HLX43.

Phase 2 Study (NCT06907615): An open-label, multi-center, global Phase 2 clinical study is
currently ongoing to further evaluate the efficacy and safety of HLX43 in patients with advanced
NSCLC.[15][17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are representative protocols for key assays used in the preclinical and clinical evaluation
of ADCs like HLX43.

In Vivo Xenograft Model for Efficacy Assessment

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.clinicaltrials.gov/study/NCT06115642
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3025
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3025
https://www.henlius.com/en/NewsDetails-5297-26.html
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3025
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3025
https://www.henlius.com/en/NewsDetails-5297-26.html
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.3025
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.3025
https://www.henlius.com/en/NewsDetails-5297-26.html
https://www.clinicaltrials.gov/study/NCT06907615
https://fdaaa.trialstracker.net/trial/NCT06907615/
https://www.centerwatch.com/clinical-trials/listings/NCT06907615/aphase-ii-clinical-study-to-evaluate-hlx43-in-subjects-with-advanced-non-small-cell-lung-cancer-nsclc
https://biotechhunter.com/trials/NCT06907615
https://clin.larvol.com/trial-detail/NCT06907615
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a
subcutaneous xenograft model.
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Model Setup

1. Tumor Cell Culture
(e.g., PD-L1 expressing cell line)

'

2. Subcutaneous Implantation
into Immunodeficient Mice

,

3. Tumor Growth Monitoring

Treatment Phase

4. Randomization into
Treatment Groups

5. Administration of HLX43,
Vehicle, and Controls

6. Continued Monitoring of
Tumor Volume and Body Weight

Data Alnalysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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